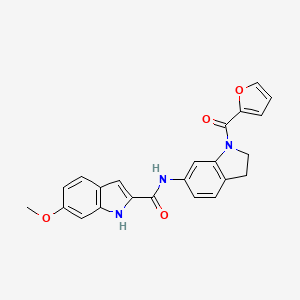

N-(1-(furan-2-carbonyl)indolin-6-yl)-6-methoxy-1H-indole-2-carboxamide

Description

Properties

IUPAC Name |

N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-6-methoxy-1H-indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O4/c1-29-17-7-5-15-11-19(25-18(15)13-17)22(27)24-16-6-4-14-8-9-26(20(14)12-16)23(28)21-3-2-10-30-21/h2-7,10-13,25H,8-9H2,1H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXNHUWQXJTPFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)NC3=CC4=C(CCN4C(=O)C5=CC=CO5)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(furan-2-carbonyl)indolin-6-yl)-6-methoxy-1H-indole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and furan intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

N-(1-(furan-2-carbonyl)indolin-6-yl)-6-methoxy-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups or convert existing ones to higher oxidation states.

Reduction: This reaction can remove oxygen-containing groups or reduce the oxidation state of certain atoms within the molecule.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Reagents such as halogens, acids, and bases are often used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl or hydroxyl groups, while reduction may produce more saturated derivatives. Substitution reactions can result in a variety of functionalized products, depending on the nature of the substituent introduced.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(1-(furan-2-carbonyl)indolin-6-yl)-6-methoxy-1H-indole-2-carboxamide. The compound has been evaluated against various cancer cell lines, demonstrating notable antiproliferative effects. For instance, it has shown significant activity against human breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG2) cell lines.

Table 1: Anticancer Activity of this compound

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression, although further studies are needed to elucidate the precise pathways involved.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. It has been tested against both Gram-positive and Gram-negative bacteria, showing promising results.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 18 | |

| Escherichia coli | 15 | |

| Pseudomonas aeruginosa | 16 |

The compound's effectiveness against these pathogens suggests potential for development as a new antimicrobial agent.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions starting from readily available indole derivatives. The incorporation of the furan moiety is crucial for enhancing the biological activity of the resulting compound.

Structure-Activity Relationship

The modifications on the indole ring and the furan moiety significantly influence the compound's biological properties. For example, variations in substituents at specific positions can enhance potency against cancer cells or improve antimicrobial efficacy.

Case Studies and Research Findings

Several case studies have documented the effects of this compound in vitro and in vivo:

In Vitro Studies

In vitro studies have shown that this compound can inhibit cell growth effectively in various cancer types, with mechanisms involving apoptosis and cell cycle arrest being confirmed through flow cytometry and Western blot analyses.

In Vivo Studies

Animal models have been employed to assess the therapeutic efficacy of this compound in cancer treatment, showing significant tumor reduction without notable toxicity at therapeutic doses.

Mechanism of Action

The mechanism by which N-(1-(furan-2-carbonyl)indolin-6-yl)-6-methoxy-1H-indole-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Implications

- Bioactivity Potential: Fluorinated analogs in may exhibit stronger electron-deficient character, enhancing binding to electrophilic enzyme pockets. The target compound’s methoxy group could favor interactions with polar residues.

- Metabolic Stability: The furan ring may confer resistance to oxidative metabolism compared to benzophenone, which is prone to CYP450-mediated hydroxylation.

- Structural Rigidity : The indoline scaffold could restrict rotational freedom, improving target selectivity over flexible phenyl-linked analogs.

Biological Activity

N-(1-(furan-2-carbonyl)indolin-6-yl)-6-methoxy-1H-indole-2-carboxamide is a complex organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structural arrangement comprising indole, furan, and carboxamide functionalities. The synthesis typically involves multi-step organic reactions, beginning with the preparation of indole and furan intermediates. These intermediates are subsequently coupled under specific conditions to yield the final product. Common reagents used include various acids, bases, and catalysts to facilitate bond formation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. In vitro assessments have shown promising antiproliferative effects against various cancer cell lines. For instance, related indole compounds have demonstrated GI50 values ranging from 26 nM to 86 nM, indicating significant cytotoxicity against cancer cells .

| Compound | GI50 Value (nM) | Cell Lines Tested |

|---|---|---|

| Indole Derivative A | 33 | H460, A549 |

| This compound | TBD | TBD |

The mechanism by which this compound exerts its biological effects is likely through interactions with specific molecular targets, such as enzymes or receptors involved in cancer progression. The compound may modulate signaling pathways that lead to apoptosis or inhibit cell proliferation through enzyme inhibition .

Other Biological Activities

In addition to anticancer properties, compounds with similar structural motifs have been reported to possess a variety of biological activities:

- Antimicrobial : Indole derivatives exhibit significant antimicrobial properties.

- Anti-inflammatory : These compounds can modulate inflammatory pathways.

- Antidiabetic : Some derivatives show promise in managing blood glucose levels.

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of several indole derivatives, including those structurally related to this compound. The results indicated that these compounds could inhibit tumor growth in xenograft models, highlighting their potential as therapeutic agents .

Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition capabilities of indole derivatives. It was found that certain modifications on the indole ring significantly enhanced inhibitory activity against specific kinases implicated in cancer signaling pathways. This suggests that structural optimization could lead to more potent inhibitors .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(1-(furan-2-carbonyl)indolin-6-yl)-6-methoxy-1H-indole-2-carboxamide, and what analytical methods are used to confirm its structure?

- Methodology : The compound can be synthesized via coupling reactions between indole-2-carboxylic acid derivatives and substituted indoline amines. For example, acylation of indolin-6-amine with furan-2-carbonyl chloride, followed by condensation with 6-methoxyindole-2-carboxylic acid using coupling agents like EDCI or HATU in DMF . Structural confirmation relies on -NMR, -NMR, IR spectroscopy, and elemental analysis to verify functional groups (e.g., carbonyl peaks at ~1650–1700 cm) and molecular integrity .

Q. What are the primary biological targets or pathways associated with this compound in early-stage research?

- Methodology : Similar indole-carboxamide derivatives are explored as inhibitors of neuronal nitric oxide synthase (nNOS) due to their structural resemblance to selective nNOS binders . Initial screening involves enzymatic assays using recombinant nNOS, with IC determination via UV-Vis spectroscopy to monitor L-citrulline production from L-arginine. Selectivity over endothelial (eNOS) and inducible (iNOS) isoforms is assessed using comparative assays .

Q. How is the solubility and stability of this compound characterized in preclinical studies?

- Methodology : Solubility is tested in DMSO, PBS, and simulated biological fluids (e.g., SGF/SIF) via HPLC-UV quantification. Stability studies under varying pH (1–10) and temperatures (4–37°C) are conducted using LC-MS to track degradation products over 24–72 hours. Lipophilicity (logP) is calculated via shake-flask methods or computational tools like MarvinSuite .

Advanced Research Questions

Q. How can contradictory data on enzymatic inhibition potency be resolved when optimizing this compound for nNOS selectivity?

- Methodology : Discrepancies may arise from assay conditions (e.g., cofactor concentrations) or protein purity. Use orthogonal techniques:

Surface Plasmon Resonance (SPR) to measure binding kinetics () directly.

X-ray crystallography (using SHELX software ) to resolve binding modes and identify key interactions (e.g., hydrogen bonds with heme propionates).

Molecular dynamics simulations to assess conformational stability of the inhibitor-enzyme complex .

Q. What strategies are employed to improve metabolic stability without compromising target affinity?

- Methodology :

- Introduce electron-withdrawing groups (e.g., fluorine) at metabolically labile positions (e.g., indole C-5) to block CYP450-mediated oxidation .

- Replace the furan ring with bioisosteres like thiophene or pyridine to enhance resistance to oxidative metabolism .

- Evaluate analogues in hepatocyte microsomal assays (human/rat) with LC-MS/MS to quantify metabolite formation .

Q. How can computational modeling guide the design of derivatives with reduced off-target activity?

- Methodology :

- Pharmacophore modeling to identify essential features for nNOS binding (e.g., carboxamide hydrogen-bond acceptors).

- CoMFA/CoMSIA to correlate 3D electrostatic/steric fields with activity and predict analogue potency .

- Docking studies against off-target kinases (e.g., PKA, PKC) to prioritize derivatives with lower binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.